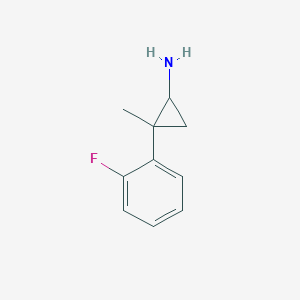

![molecular formula C18H17NO2S2 B2872958 Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704558-65-5](/img/structure/B2872958.png)

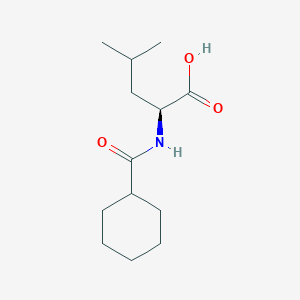

Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound that likely contains a benzo[b]thiophene motif . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is a constituent of petroleum-related deposits such as lignite tar . The benzo[b]furan motif, which is structurally similar to benzo[b]thiophene, has been found to have significant therapeutic potential .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves complex chemical reactions . For instance, a reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 . Additionally, thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is likely complex due to the presence of multiple heterocyclic rings . These rings can participate in diverse intermolecular interactions with enzymes, involving hydrogen bonding, π-stacking, metal coordination bonds, and van der Waals and hydrophobic forces .Chemical Reactions Analysis

The chemical reactions involving “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” are likely complex and may involve various types of reactions . For instance, the rates of cleavage of RCHSiMe by 2.00-NaOMe in MeOH or MeOD at 50 °C have been determined for R = furan-2-yl, 2-thienyl, benzo[b]furan-2-yl, and benzo[b]thiophen-2-yl .Scientific Research Applications

Organic Electronics

The compound’s structural features, particularly the thiophene unit, make it a candidate for use in organic electronics. Thiophene-based polymers are known for their electrical, optical, and photovoltaic properties . They are often used in the synthesis of donor-acceptor polymers, which are crucial for organic photovoltaics and other applications like light-emitting diodes and field-effect transistors .

Medicinal Chemistry

Thiophene derivatives have a wide range of therapeutic properties. They are used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer activities. The benzo[b]thiophen moiety of the compound could be explored for its potential in creating new pharmacological agents .

Antimicrobial Agents

Compounds with thiophene and furan rings have been evaluated for their efficacy against various bacterial and fungal species. The specific compound could be investigated for its inhibitory potential against pathogens, contributing to the development of new antimicrobial drugs .

Serotonin Receptor Modulation

Benzo[b]thiophen derivatives have been assessed for their affinity on serotoninergic receptors, which are significant in the treatment of neurological disorders. This compound could be studied for its potential effects on serotonin receptors, which may lead to new treatments for depression, anxiety, and other mental health conditions .

Antibacterial Activity

The compound’s furan and thiophene components have been linked to antibacterial activity. Research into this compound could lead to the synthesis of novel furan derivatives with enhanced antibacterial properties, addressing the growing concern of antibiotic resistance .

Material Science

The unique structure of the compound, especially the presence of the thiophene ring, suggests potential applications in material science. Thiophene-based materials are known for their tunable optoelectronic properties, which can be beneficial in developing new materials for electronic and photonic devices .

Future Directions

The future directions for “Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” could involve further exploration of its therapeutic potential . Given the significant therapeutic potential of benzo[b]furan derivatives, there may be interest in further investigating the biological activities of this compound .

Mechanism of Action

Target of Action

The primary target of Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

serotonin system and related pathways. Serotonin is a key neurotransmitter involved in numerous physiological functions and psychiatric disorders .

Result of Action

Given its target, it is likely that it impacts theserotonin system , potentially leading to changes in mood, appetite, sleep, and other physiological functions .

properties

IUPAC Name |

1-benzothiophen-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-18(17-12-13-4-1-2-6-15(13)23-17)19-8-7-16(22-11-9-19)14-5-3-10-21-14/h1-6,10,12,16H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHLWASZBYXVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)

![N-[4-(2,2,5-Trimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872880.png)

![N-(4-methylthiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2872889.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2872892.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2872896.png)

![2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2872898.png)